molecular formula C19H22FNO3 B12641544 (2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine CAS No. 920802-11-5

(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine

Cat. No.: B12641544
CAS No.: 920802-11-5
M. Wt: 331.4 g/mol
InChI Key: ZITAPXMAOSBJGY-IBGZPJMESA-N
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Description

(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine is a complex organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring substituted with a 2,4-dimethoxyphenyl group and a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethoxybenzyl chloride with morpholine in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydride, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its dual presence of methoxy and fluorophenyl groups makes it particularly interesting for research in medicinal chemistry and drug development.

Properties

CAS No.

920802-11-5

Molecular Formula

C19H22FNO3

Molecular Weight

331.4 g/mol

IUPAC Name

(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine

InChI

InChI=1S/C19H22FNO3/c1-22-17-8-5-15(18(11-17)23-2)12-21-9-10-24-19(13-21)14-3-6-16(20)7-4-14/h3-8,11,19H,9-10,12-13H2,1-2H3/t19-/m0/s1

InChI Key

ZITAPXMAOSBJGY-IBGZPJMESA-N

Isomeric SMILES

COC1=CC(=C(C=C1)CN2CCO[C@@H](C2)C3=CC=C(C=C3)F)OC

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCOC(C2)C3=CC=C(C=C3)F)OC

Origin of Product

United States

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